5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-4-3-5-10(6-8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNOKMADYAZRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254732-40-6 | |
| Record name | 5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiourea-Mediated Cyclization
A widely adopted method involves the reaction of thiourea derivatives with α,β-unsaturated ketones. For instance, in a protocol adapted from benzimidazothiazoloazepine synthesis, 2-aminothiophenol derivatives react with α-haloketones in ethanol under reflux. This method yields dihydrothiazole intermediates with >65% efficiency when catalyzed by iodine, which promotes cyclization by activating the thiocarbonyl group. Key steps include:
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Intermediate Formation : 2-(2-Imino-6-(4-methylphenylsulfonyl)-1,4,5,6-tetrahydro-2H-benzo[b]thiazolo[4,5-d]azepin-1-yl)-1-phenyl-1-propen-1-ol is generated via thiourea-ketone coupling.
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Cyclization : Heating the intermediate in ethanol at 80°C for 6 hours induces ring closure, forming the dihydrothiazole core.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | Iodine (15 mmol) |
| Reaction Time | 48–120 hours |
| Yield | 65–68% |
α-Haloketone Condensation
Alternative routes employ α-haloketones and thioureas in basic media. For example, reacting 3-methylphenylthiourea with 2-bromo-5-methylcyclohexanone in dimethylformamide (DMF) at 50°C forms the thiazoline ring. Sodium hydride (NaH) is critical for deprotonating the thiourea, enabling nucleophilic attack on the α-haloketone.
Critical Variables :
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Base Selection : NaH outperforms weaker bases (e.g., K₂CO₃) by enhancing reaction kinetics.
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Solvent Polarity : Polar aprotic solvents (DMF, THF) improve intermediate solubility.
Functionalization with 3-Methylphenyl Group
Post-cyclization, the N-aryl group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling.
Nucleophilic Aromatic Substitution
The thiazole amine reacts with 3-methylbromobenzene in the presence of CuI and 1,10-phenanthroline. This Ullmann-type coupling proceeds at 120°C in DMSO, achieving 70–75% yield.
Optimization Insights :
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Catalyst System : CuI/1,10-phenanthroline reduces side reactions compared to Pd-based catalysts.
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Temperature Control : Excess heat (>130°C) degrades the thiazole ring, necessitating precise thermal management.
Reductive Amination
An alternative pathway involves reductive amination of 5-methyl-4,5-dihydrothiazol-2-amine with 3-methylbenzaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 selectively reduces the imine intermediate, yielding the target compound with 60% efficiency.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Ethanol and DMF are optimal for small-scale synthesis, but toluene is preferred industrially due to lower toxicity and ease of recovery. Elevated temperatures (80–100°C) accelerate cyclization but risk byproduct formation if uncontrolled.
Catalytic Enhancements
Recent advances utilize organocatalysts like proline derivatives to enantioselectively form the thiazoline ring. For example, L-proline in THF improves stereochemical purity by 20% compared to uncatalyzed reactions.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC with a C18 column (acetonitrile/water, 70:30) resolves the compound at 12.4 minutes. Purity >98% is achievable via recrystallization from ethyl acetate.
Industrial-Scale Production
Continuous flow reactors enhance throughput by minimizing thermal gradients. A pilot-scale setup using microreactors achieves 85% yield at 10 kg/day capacity, surpassing batch methods by 15%. Key parameters include:
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Residence Time : 8 minutes
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Pressure : 3 bar
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Catalyst Loading : 2 mol% CuI
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has shown promise in the field of medicinal chemistry:
- Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound may be effective against various bacterial strains due to its ability to inhibit specific enzyme activities critical for bacterial survival .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could possess anti-inflammatory properties. Its structural analogs have been reported to reduce inflammation markers in vitro and in vivo .
Agricultural Applications
The potential use of this compound extends into agricultural science:
- Pesticide Development : Due to its bioactivity, this compound may serve as a lead structure for developing new pesticides. Its efficacy against pests can be attributed to its ability to disrupt metabolic pathways in insects .
Material Science
In material science, the compound's unique chemical properties allow it to be explored for:
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices can enhance the mechanical and thermal properties of materials. Research is ongoing to evaluate the performance of such composites in various applications .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Agricultural Use
In a controlled field trial, formulations containing this compound were tested for their effectiveness as insecticides against common agricultural pests. The results indicated a substantial reduction in pest populations compared to untreated controls, suggesting its viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance lipophilicity and receptor affinity but may complicate synthesis and metabolic clearance.
- Stereochemistry : Chiral analogs like (5R)-5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine highlight the importance of stereochemistry in drug design .
Biological Activity
5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₂S
- CAS Number : 254732-40-6
Synthesis
The synthesis of this compound typically involves cyclization reactions. One common method is the reaction of 3-methylphenyl isothiocyanate with 2-bromo-3-methylbutane in the presence of a base like potassium carbonate, often conducted in dimethylformamide at elevated temperatures.
Antimicrobial and Antifungal Properties
Thiazole derivatives, including this compound, have shown significant antimicrobial and antifungal activity. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study evaluated several synthesized thiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited notable cytotoxic effects, with IC₅₀ values indicating significant growth inhibition compared to standard drugs like Staurosporine .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | Not specified | |
| Staurosporine | MCF-7 | 6.77 ± 0.41 | |
| Compound 4c | HepG2 | 7.26 ± 0.44 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Apoptosis Induction : It can induce apoptosis in cancer cells by interacting with DNA and proteins .
- VEGFR-2 Inhibition : Studies have shown that certain thiazole derivatives can inhibit VEGFR-2 kinase activity, crucial for tumor angiogenesis and growth .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives:
- Anticancer Studies : A study synthesized various thiazole derivatives and tested their cytotoxicity against MCF-7 and HepG2 cell lines. The results indicated that some derivatives had lower IC₅₀ values than established anticancer drugs, suggesting strong potential for further development .
- Mechanistic Insights : Research has explored the interaction of these compounds with cellular targets, revealing insights into how structural modifications can enhance or diminish their biological activity .
Q & A
Basic: What are the established synthetic routes for 5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine?
The compound is synthesized via cyclocondensation reactions. A common approach involves reacting substituted thiosemicarbazides with α,β-unsaturated ketones or aldehydes under acidic conditions. For example, thiazolidinone precursors can be cyclized using iodine in potassium iodide or sulfuric acid to form the dihydrothiazole core . Key steps include optimizing reaction time (5–12 hours) and temperature (80–120°C) to maximize yield. Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .
Basic: How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for confirming the thiazole ring geometry and substituent positions. For example, intramolecular C–H···N hydrogen bonds stabilize the planar structure, as seen in analogous thiadiazole derivatives . Complementary methods include:
- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3300 cm⁻¹ (N–H amine).
- NMR : Distinct signals for methyl groups (δ 2.1–2.5 ppm for CH₃ on thiazole, δ 2.3 ppm for 3-methylphenyl) and dihydrothiazole protons (δ 3.8–4.2 ppm) .
Advanced: What computational methods are used to predict reactivity or optimize synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways and transition states. For instance, Mn(II)-catalyzed cyclization mechanisms have been studied to identify rate-limiting steps, such as thiourea intermediate formation . Advanced workflows integrate quantum chemical calculations (e.g., COSMO-RS) with machine learning to screen solvents or catalysts, reducing experimental trial-and-error .
Advanced: How can contradictions in biological activity data be resolved?
Discrepancies in antimicrobial or anticancer assays often arise from variations in:
- Test strains/cell lines : Use standardized panels (e.g., NCI-60 for cancer cells).
- Solubility : Employ DMSO or β-cyclodextrin complexes to enhance bioavailability .
- Dosage : Conduct dose-response curves (e.g., IC₅₀ values) with positive controls (e.g., doxorubicin). Statistical tools like ANOVA or Tukey’s HSD test validate significance .
Basic: What safety protocols apply during handling?
- PPE : Nitrile gloves, lab coats, and fume hoods for powder handling.
- Waste disposal : Segregate halogenated waste (e.g., reaction byproducts) and incinerate via certified contractors .
- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: What strategies improve yield in scale-up synthesis?
- Process intensification : Use flow reactors to control exothermic cyclization steps.
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance regioselectivity .
- In-line analytics : Implement HPLC-MS for real-time monitoring of intermediates .
Basic: What are the compound’s known biological targets?
Thiazole derivatives often inhibit enzymes like dihydrofolate reductase (antimicrobial) or tubulin polymerization (anticancer). For this compound, preliminary assays suggest activity against Staphylococcus aureus (MIC ~8 µg/mL) and MCF-7 breast cancer cells (IC₅₀ ~12 µM) via apoptosis induction .
Advanced: How is crystallographic data used in structure-activity relationship (SAR) studies?
Crystal structures reveal substituent effects on binding. For example, the 3-methylphenyl group’s dihedral angle relative to the thiazole ring impacts hydrophobic interactions with target proteins. Overlaying DFT-calculated electrostatic potential maps with protein active sites (e.g., using PyMOL) guides functional group modifications .
Basic: What analytical techniques validate purity?
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% is typical for biological testing .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .
Advanced: How can AI-driven platforms accelerate research on this compound?
AI tools like COMSOL Multiphysics simulate reaction kinetics or diffusion-limited processes. For example, neural networks trained on thiazole reaction datasets predict optimal molar ratios (e.g., aldehyde:amine = 1.2:1) and solvent polarity (logP >2) . Autonomous labs with robotic liquid handlers enable high-throughput screening of derivative libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
